4-Amino-2,3,5,6-tetrafluorobenzonitrile
Description
Significance of Perfluorinated Aromatic Systems in Chemical Science
Perfluorinated aromatic systems are benzene (B151609) rings in which all hydrogen atoms have been replaced by fluorine. This substitution dramatically alters the molecule's properties. The high electronegativity of fluorine leads to a significant polarization of the carbon-fluorine bonds, rendering the aromatic ring electron-deficient. This electronic perturbation enhances the susceptibility of the ring to nucleophilic aromatic substitution, a reaction that is typically challenging for non-fluorinated aromatics.
Furthermore, the presence of multiple fluorine atoms imparts increased thermal and chemical stability to the aromatic core. ontosight.ai This robustness is a highly desirable trait in the design of materials for demanding applications, such as in organic electronics where operational stability is paramount. The unique electronic nature of perfluorinated systems also influences intermolecular interactions, impacting crystal packing and the bulk properties of materials derived from them.
Overview of Aminobenzonitriles in Contemporary Organic Synthesis
Aminobenzonitriles are a class of organic compounds that feature both an amino (-NH₂) and a nitrile (-C≡N) group attached to a benzene ring. These functional groups offer orthogonal reactivity, making them valuable building blocks in organic synthesis. The amino group can act as a nucleophile or a base, and it can be readily diazotized to introduce a wide range of other functionalities. The nitrile group, on the other hand, can undergo hydrolysis to form carboxylic acids, reduction to amines, or participate in cycloaddition reactions to construct heterocyclic systems. cymitquimica.com
In the context of medicinal chemistry, the aminobenzonitrile scaffold is a key component in a variety of bioactive molecules. ontosight.ai Its derivatives have been explored for their potential as therapeutic agents. ontosight.ai In materials science, these compounds serve as precursors to dyes, polymers, and other functional materials.
Research Trajectories for 4-Amino-2,3,5,6-tetrafluorobenzonitrile
The compound this compound synergistically combines the key attributes of both perfluorinated aromatic systems and aminobenzonitriles. Its research applications are consequently directed toward areas where the unique properties conferred by its structure are highly advantageous.
Key Research Areas:
Materials Science: The high thermal stability and electron-accepting nature of the tetrafluorinated ring make this compound a promising candidate for the synthesis of high-performance polymers and organic electronic materials. ontosight.ai Its use as a building block for organic semiconductors and optoelectronic materials is an active area of investigation. ontosight.ai The presence of both an electron-donating amino group and an electron-withdrawing tetrafluorinated ring system can lead to interesting photophysical properties, making it a candidate for the development of nonlinear optical materials and fluorescent probes. ontosight.ai
Medicinal Chemistry: The tetrafluorobenzonitrile scaffold is found in several biologically active compounds. ontosight.ai this compound serves as a valuable intermediate for the synthesis of novel pharmaceutical agents, where the fluorine atoms can enhance metabolic stability and binding affinity. ontosight.ai
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₂F₄N₂ |
| Molecular Weight | 190.1 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 96-98 °C |
| Boiling Point | 234.9 °C at 760 mmHg (Predicted) |
| Density | 1.712 g/cm³ (Predicted) |
| CAS Number | 17823-38-0 |
Note: Some physical properties are predicted values based on computational models.
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAAr) of a fluorine atom on a perfluorinated benzonitrile (B105546) precursor.
| Precursor | Reagent | General Conditions | Product |
| Pentafluorobenzonitrile (B1630612) | Ammonia (B1221849) or an amine | In the presence of a catalyst | This compound |
This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group displaces a fluorine atom on the benzene ring. ontosight.ai
The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The amino group can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. The perfluorinated ring remains susceptible to further nucleophilic attack under forcing conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,3,5,6-tetrafluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQKTZQBBRHWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075131 | |
| Record name | 4-Aminotetrafluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17823-38-0 | |
| Record name | 4-Amino-2,3,5,6-tetrafluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17823-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,3,5,6-tetrafluorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017823380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminotetrafluorobenzonitrile | |
| Source | EPA DSSTox | |
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| Record name | 4-amino-2,3,5,6-tetrafluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways
Novel Synthetic Routes to 4-Amino-2,3,5,6-tetrafluorobenzonitrile
Nucleophilic Aromatic Substitution (SNAr) stands out as a primary and efficient method for synthesizing this compound. This approach relies on the high electrophilicity of the carbon atoms in the fluorinated ring, which facilitates the displacement of a fluoride (B91410) ion by a nucleophile.
A direct and common route involves the ammonolysis of a perfluorobenzonitrile precursor, typically 2,3,4,5,6-Pentafluorobenzonitrile (C₆F₅CN). In this reaction, one of the fluorine atoms on the aromatic ring is substituted by an amino group (-NH₂). The reaction proceeds by treating pentafluorobenzonitrile (B1630612) with ammonia (B1221849) (NH₃).
The strong electron-withdrawing nature of the five fluorine atoms and the nitrile group (-CN) activates the benzene (B151609) ring towards nucleophilic attack. The substitution preferentially occurs at the para-position (C4) relative to the nitrile group. This regioselectivity is due to the resonance stabilization of the Meisenheimer complex intermediate, which is most effective when the attack is at the para position. The reaction is typically carried out in a suitable solvent under controlled temperature and pressure to achieve high yields of the desired 4-amino product. google.com
Table 1: Overview of Ammonolysis Reaction
| Precursor | Reagent | Reaction Type | Key Feature | Product |
|---|
Beyond SNAr reactions, other methodologies have been explored for the synthesis of aromatic amines from different precursors.
An important alternative pathway is the catalytic hydrogenation of a corresponding nitro-substituted precursor, specifically 4-nitro-2,3,5,6-tetrafluorobenzonitrile. This method involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). The process typically uses molecular hydrogen (H₂) as the reducing agent in the presence of a heterogeneous metal catalyst.
A variety of catalytic systems have proven effective for the hydrogenation of aromatic nitro compounds to their corresponding amines. google.com These include catalysts based on noble metals like platinum (Pt) and gold (Au), as well as more common metals like nickel (Ni) and cobalt (Co), often supported on materials such as titanium dioxide (TiO₂) or carbon. google.com The reaction is generally carried out in organic solvents like ethanol (B145695) or tetrahydrofuran (B95107) at moderate temperatures and pressures. google.com
Table 2: Selected Catalytic Systems for Nitro Group Reduction
| Catalyst System | Solvent | Temperature (°C) | Yield of Aminobenzonitrile |
|---|---|---|---|
| Au/TiO₂ | Tetrahydrofuran | 140 | >96% |
| 0.2% Pt on TiO₂ | Tetrahydrofuran | N/A | 98% |
| Ag/Al₂O₃ | Tetrahydrofuran | 160 | 86% |
| Co on N-doped Carbon | N/A | 110 | 95% to 99% |
Data pertains to the hydrogenation of nitrobenzonitriles in general as reported in related studies. google.com
Electrochemical methods represent a modern and sustainable approach to organic synthesis. While specific reports on the direct electrochemical synthesis of this compound are not extensively detailed, the principles of electrosynthesis are applicable. Such approaches could involve the electrochemical reduction of 4-nitro-2,3,5,6-tetrafluorobenzonitrile at a cathode, offering an alternative to traditional catalytic hydrogenation that avoids the use of high-pressure hydrogen gas. Furthermore, electrochemical techniques have been successfully applied to generate other complex amino compounds, such as unnatural amino acids, through processes like anodic decarboxylation. nih.govchemrxiv.org These advanced methods highlight the potential for developing novel, electricity-driven synthetic routes for fluorinated amines.
Alternative Synthetic Pathways
Transition-Metal-Free Synthetic Protocols
The preparation of this compound is often accomplished through transition-metal-free protocols, which are valued for their cost-effectiveness and reduced potential for metallic contamination of the final product. A primary method involves the reaction of a polyfluorinated benzonitrile (B105546) precursor, such as pentafluorobenzonitrile, with an amino group source.
The most common approach is the direct amination of pentafluorobenzonitrile using ammonia or a related amine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amino group displaces a fluorine atom on the aromatic ring. ontosight.ai The presence of multiple electron-withdrawing fluorine atoms, in conjunction with the nitrile group, renders the aromatic ring highly susceptible to nucleophilic attack, obviating the need for a transition-metal catalyst. Base-promoted reactions are also a feature of transition-metal-free synthesis in related nitrogen-containing heterocyclic compounds, highlighting the utility of bases to facilitate nucleophilic attack. cardiff.ac.uk
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are manipulated include the choice of solvent, the nature of the base (if used), reaction temperature, and duration.
For analogous reactions, such as the synthesis of substituted aminoquinolines, dimethylsulfoxide (DMSO) has been proven to be an effective solvent. cardiff.ac.uk The optimization of temperature is critical; for instance, in related syntheses, increasing the temperature from 25°C to 100°C has been shown to dramatically increase product yield from 20% to 85%. cardiff.ac.uk However, excessively high temperatures (e.g., 120°C) can lead to a decrease in yield, potentially due to hydrolysis or other side reactions. cardiff.ac.uk The choice and stoichiometry of the base are also crucial, with reagents like potassium tert-butoxide (KOtBu) being used to enhance the nucleophilicity of the amine. cardiff.ac.uk
Table 1: Illustrative Optimization of Reaction Conditions for a Related Amination Reaction
| Entry | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | KOtBu (2.0) | DMSO | 25 | 20 |
| 2 | KOtBu (2.0) | DMSO | 60 | 45 |
| 3 | KOtBu (2.0) | DMSO | 80 | 70 |
| 4 | KOtBu (2.0) | DMSO | 100 | 85 |
| 5 | KOtBu (2.0) | DMSO | 120 | 65 |
This table is a representative example of reaction optimization based on similar chemical transformations described in the literature. cardiff.ac.uk
The careful tuning of these conditions is essential to maximize the yield and purity of this compound.
Mechanistic Investigations of Formation Reactions
Understanding the underlying mechanisms of the reactions that form this compound is fundamental to controlling the synthesis and achieving desired outcomes.
Detailed Analysis of SNAr Mechanisms
The formation of this compound from pentafluorobenzonitrile and ammonia is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is a two-step process:
Nucleophilic Attack : The reaction is initiated by the attack of the nucleophile (the amino group) on the electron-deficient aromatic ring. The strong electron-withdrawing effects of the five fluorine atoms and the nitrile group polarize the ring, making the carbon atoms susceptible to attack. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemrxiv.org
Leaving Group Departure : In the second step, the aromaticity of the ring is restored by the expulsion of a leaving group, which in this case is a fluoride ion. The stability of the fluoride ion as a leaving group facilitates this step.
The SNAr mechanism is favored in substrates with potent electron-withdrawing groups, and the reaction rate is influenced by the nature of the nucleophile and the leaving group. chemrxiv.orgresearchgate.net The substitution preferentially occurs at the para-position (C4) relative to the nitrile group due to the combined resonance and inductive effects of the substituents which stabilize the Meisenheimer complex.
Role of Catalysts and Reagents in Reaction Selectivity
While the synthesis can be transition-metal-free, other reagents and catalysts play a crucial role in ensuring reaction selectivity. nih.gov In the amination of pentafluorobenzonitrile, the regioselectivity of the substitution is a key consideration. The substitution occurs almost exclusively at the C4 position (para to the nitrile group).
This high selectivity is governed by electronics. The nitrile group is a meta-director but strongly deactivating. However, in perfluorinated systems, the fluorine atoms are also strongly deactivating via induction but can donate electron density through resonance. The stability of the intermediate Meisenheimer complex determines the position of the attack. The intermediate formed by attack at the C4 position is the most stabilized due to resonance delocalization of the negative charge involving the nitrile group.
Bases such as potassium tert-butoxide or cesium carbonate can be used to deprotonate the amine, increasing its nucleophilicity and thereby accelerating the rate of the initial nucleophilic attack. cardiff.ac.uk The choice of solvent can also influence selectivity and reaction rate by stabilizing the charged intermediates. researchgate.net
Stereochemical Considerations in Synthetic Transformations
Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. For the synthesis of this compound itself, stereochemical considerations are not applicable.
The molecule is achiral; it does not possess any stereocenters (chiral carbons) and does not have a non-superimposable mirror image. The starting material, pentafluorobenzonitrile, is also achiral. The SNAr reaction mechanism through which it is formed involves planar intermediates and does not create any stereocenters. Therefore, the synthesis does not produce stereoisomers, and there is no need for stereoselective control during its formation. Stereochemical aspects would only become relevant if this compound were subsequently used as a precursor in the synthesis of a chiral molecule. nih.gov
Reactivity and Reaction Dynamics
Nucleophilic Reactivity at the Benzonitrile (B105546) Core
The electron-withdrawing nature of both the nitrile group (-CN) and the four fluorine atoms makes the benzene (B151609) ring exceptionally electron-deficient. This electronic characteristic renders it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comyoutube.com In these reactions, a nucleophile attacks an electron-poor carbon atom of the aromatic ring, leading to the displacement of one of the fluorine atoms. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate, thereby facilitating the reaction. masterorganicchemistry.com
4-Amino-2,3,5,6-tetrafluorobenzonitrile readily reacts with various nitrogen-based nucleophiles, such as primary and secondary amines. In these SNAr reactions, one of the fluorine atoms on the aromatic ring is displaced by the amine. This type of transformation is a common strategy for synthesizing more complex poly-substituted aromatic compounds. researchgate.netsemanticscholar.org For example, the reaction with amines can be used to introduce new functional groups that can alter the electronic properties or provide handles for further chemical modification. While specific reaction data for this compound is not extensively documented in readily available literature, the reactivity pattern is well-established for analogous polyfluoroaromatic compounds. nih.gov
Table 1: Representative Reactions with Nitrogen-Centred Nucleophiles (Analogous Systems)
| Reactant 1 | Nucleophile | Conditions | Product | Yield |
| 2,4-Dinitrofluorobenzene | Piperidine | Acetonitrile, 22°C | 1-(2,4-Dinitrophenyl)piperidine | High |
| 4-Bromo-2-fluoro-nitrobenzene | 4-Methyl-1H-imidazole | K₂CO₃, DMF | N-Aryl-4-methylimidazole | ~50% |
| Pentafluorobenzonitrile (B1630612) | Ammonia (B1221849) | Aqueous solution | This compound | High |
Oxygen-centered nucleophiles, such as hydroxides and alkoxides, can also participate in nucleophilic aromatic substitution reactions with the tetrafluorinated ring. For instance, reaction with sodium methoxide (B1231860) (NaOCH₃) can lead to the substitution of a fluorine atom to form a methoxy-substituted derivative. rsc.orgorgsyn.orgtue.nlrsc.org Similarly, reaction with sodium hydroxide (B78521) (NaOH) can introduce a hydroxyl group. These reactions are often carried out in polar solvents and may require elevated temperatures to proceed at a practical rate. The reactivity is analogous to that observed in other activated aryl halides, where strong oxygen nucleophiles displace halogens. wuxiapptec.combibliotekanauki.pl An attempted Sandmeyer cyanation on a related compound, 2,4-difluoro-6-nitrobenzenediazonium cation, resulted in a selective nucleophilic substitution of a fluoride (B91410) group by hydroxide from the aqueous medium. rsc.org
Table 2: Representative Reactions with Oxygen-Centred Nucleophiles
| Reactant 1 | Nucleophile | Conditions | Product |
| This compound | Sodium Methoxide | Methanol/Toluene | 4-Amino-x-methoxy-trifluorobenzonitrile |
| This compound | Sodium Hydroxide | Water/DMSO | 4-Amino-x-hydroxy-trifluorobenzonitrile |
Reactions involving carbon-centered nucleophiles, such as Grignard reagents or organolithium compounds, with highly fluorinated aromatic systems can be complex. While SNAr is possible, these strong nucleophiles can also react with the nitrile group. researchgate.netnih.gov For instance, a Grignard reagent could potentially add across the carbon-nitrogen triple bond of the nitrile, forming a ketimine after hydrolysis. The specific outcome often depends on the reaction conditions, the nature of the nucleophile, and steric factors. There is limited specific literature detailing the reactions of this compound with carbon-centered nucleophiles, suggesting this area may be less explored or that reactions at the nitrile group may compete with or dominate over aromatic substitution.
Electrophilic Reactivity of the Amino Group
The amino group (-NH₂) attached to the tetrafluorobenzonitrile core behaves as a nucleophile and can react with various electrophiles. However, its nucleophilicity is significantly reduced compared to aniline (B41778) due to the strong electron-withdrawing effect of the fluorinated ring and the nitrile group.
The nitrogen atom of the amino group can be acylated using acylating agents like acyl chlorides or anhydrides. This reaction typically requires a base to neutralize the acid byproduct (e.g., HCl). Given the reduced nucleophilicity of the amino group, forcing conditions or highly reactive acylating agents may be necessary. In strongly acidic media, the amino group is protonated, which prevents acylation and allows for selective O-acylation if a hydroxyl group is also present. nih.gov
Alkylation of the amino group, for instance with alkyl halides like methyl iodide, is also feasible. monash.edunih.gov These reactions are often carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity. Common methods for N-alkylation of less reactive amines include using strong bases like sodium hydride with an alkyl halide. monash.edu
Table 3: Representative Acylation and Alkylation Reactions
| Reaction Type | Electrophile | Conditions | Product |
| Acylation | Acetyl Chloride | Base (e.g., Pyridine) | N-(4-Cyano-2,3,5,6-tetrafluorophenyl)acetamide |
| Alkylation | Methyl Iodide | Base (e.g., NaH), DMF | 4-(Methylamino)-2,3,5,6-tetrafluorobenzonitrile |
The primary aromatic amino group of this compound can undergo diazotization upon treatment with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). sapub.orgresearchgate.net Due to the deactivating effect of the fluorinated ring, which reduces the basicity of the amine, diazotization may require stronger conditions than those used for simple anilines, such as the use of nitrosylsulfuric acid in an organic solvent. google.com
This reaction converts the amino group into a diazonium salt (-N₂⁺). Aryl diazonium salts are highly valuable synthetic intermediates because the dinitrogen group (N₂) is an excellent leaving group. nih.gov The resulting 4-cyano-2,3,5,6-tetrafluorobenzenediazonium salt can then be subjected to a variety of transformations, most notably Sandmeyer reactions. nih.gov In Sandmeyer reactions, the diazonium group is replaced by various substituents, including halogens (-Cl, -Br), cyanide (-CN), or hydroxyl (-OH), using a copper(I) salt catalyst. nih.govgoogle.com
Table 4: Diazotization and Potential Subsequent Reactions
| Step | Reagents | Intermediate/Product | Reaction Type |
| 1 | NaNO₂, aq. HCl, 0-5°C | 4-Cyano-2,3,5,6-tetrafluorobenzenediazonium chloride | Diazotization |
| 2a | CuCl | 4-Chloro-2,3,5,6-tetrafluorobenzonitrile | Sandmeyer Reaction |
| 2b | CuBr | 4-Bromo-2,3,5,6-tetrafluorobenzonitrile | Sandmeyer Reaction |
| 2c | CuCN | Tetrafluoroterephthalonitrile | Sandmeyer Reaction |
| 2d | H₂O, H₂SO₄, Δ | 4-Hydroxy-2,3,5,6-tetrafluorobenzonitrile | Hydrolysis |
Intramolecular Charge Transfer (ICT) Dynamics
The compound this compound is a member of a class of molecules known as electron donor-acceptor systems. In these molecules, the amino group acts as the electron donor and the cyano group functions as the electron acceptor. Upon photoexcitation, these molecules can undergo a process called intramolecular charge transfer (ICT), where an electron is transferred from the donor to the acceptor moiety, leading to a highly polar excited state. This process is fundamental to their photophysical properties.
Notably, this compound is distinguished as the first electron donor-acceptor molecule with a primary amino (NH₂) group to exhibit ICT. nih.gov In its non-fluorinated counterpart, 4-aminobenzonitrile (B131773) (ABN), this ICT reaction does not occur. The presence of the four electron-withdrawing fluorine substituents on the phenyl ring is crucial; they modify the electronic structure, reducing the electron density from the cyano group towards the ring and enabling the ICT process. nih.gov The resulting ICT state for the tetrafluorinated aminobenzonitriles possesses a significant dipole moment of approximately 14 Debye (D), which, while substantial, is lower than that of the non-fluorinated analogue 4-(dimethylamino)benzonitrile (B74231) (DMABN) at 17 D. nih.gov
Studies on this compound and its N-alkylated derivatives have revealed that the intramolecular charge transfer from the initially populated locally excited (LE) state to the ICT state is an exceptionally rapid process, occurring on femtosecond to picosecond timescales. nih.gov In derivatives like dimethyl-amino (DMABN4F), diethyl-amino (DEABN4F), and azetidinyl (AZABN4F), the reaction in the nonpolar solvent n-hexane proceeds in the sub-picosecond range. nih.gov
The speed of this process is even more dramatic in polar solvents. In acetonitrile, the ICT reaction time for this compound and its derivatives is approximately 90 femtoseconds (fs). nih.gov This extremely short reaction time suggests that the process does not involve large-amplitude molecular motions, such as a full 90-degree twist of the amino group, which is a motion often associated with ICT in similar molecules like DMABN. nih.gov
The kinetics of the ICT process in tetrafluoro-aminobenzonitriles are highly dependent on the polarity of the surrounding solvent medium. The reaction occurs in both nonpolar solvents like n-hexane and polar solvents like acetonitrile, a behavior not observed in all aminobenzonitriles. nih.gov
In the highly polar solvent acetonitrile, the ICT reaction rate is remarkably fast (~90 fs) and appears to be limited by the solvent's dielectric relaxation time, which is the time it takes for the solvent molecules to reorient themselves to stabilize the newly formed polar ICT state. nih.gov The reaction time is consistent across various N-substituted tetrafluoro-aminobenzonitriles, irrespective of the specific amino group. nih.gov
Conversely, in the nonpolar solvent n-hexane, the ICT reaction times are slightly slower and vary depending on the amino substituent. nih.gov For instance, femtosecond transient absorption measurements have determined the LE to ICT state reaction times to be 0.13 ps for AZABN4F, 0.29 ps for DEABN4F, and 0.35 ps for DMABN4F. nih.gov
| Compound | Solvent | ICT Reaction Time |
|---|---|---|
| XABN4Fs (including this compound) | Acetonitrile (Polar) | ~90 fs |
| AZABN4F | n-Hexane (Nonpolar) | 0.13 ps |
| DEABN4F | n-Hexane (Nonpolar) | 0.29 ps |
| DMABN4F | n-Hexane (Nonpolar) | 0.35 ps |
Following the formation of the ICT state, the molecule must return to its ground state. In this compound and its derivatives, the ICT state is significantly quenched through a non-radiative process known as internal conversion (IC). nih.gov This deactivation pathway is highly efficient, with the lifetime of the ICT state being as short as 3 picoseconds. nih.gov
This rapid internal conversion is theorized to proceed through a conical intersection, which is a point of degeneracy between two electronic potential energy surfaces (in this case, the excited ICT state and the ground state). nih.gov Access to this conical intersection is likely facilitated by deformations of the phenyl group, specifically through out-of-plane motions. These motions are induced by vibronic coupling between low-lying πσ* and ππ* states within the molecule, creating a highly efficient funnel for the excited state population to return to the ground state without emitting light. nih.gov
Radical Reactions and Photoredox Catalysis
Aromatic compounds bearing electron-withdrawing groups, such as this compound, can participate in radical reactions facilitated by photoredox catalysis. This modern synthetic approach uses visible light to initiate single-electron transfer (SET) processes, enabling the formation of highly reactive radical intermediates under mild conditions. mdpi.comrsc.org
For example, the reaction of pentafluoropyridine (B1199360) with triethylamine (B128534) yields a product where one fluorine atom is replaced by a diethylamino group. mdpi.com This type of reaction is effective for a range of heteroaromatic chlorides and fluorides that are activated by electron-withdrawing substituents. mdpi.com
The mechanism of photoredox-catalyzed aromatic substitution reactions is believed to involve the generation of aryl radical intermediates. mdpi.com In the context of dealkylative substitution, the process can be initiated by the photocatalyst, which, upon excitation by light, can engage in an electron transfer event. For an aromatic halide substrate, the photocatalyst can reduce the halide to generate an aryl radical. nih.gov
The key step proposed for the dealkylative substitution is the subsequent interaction of this aryl radical with the tertiary amine. mdpi.com This interaction generates a zwitterionic radical species, which is a crucial intermediate that ultimately leads to the formation of the C-N bond and the final substitution product. mdpi.com The generation of aryl radicals via photoredox catalysis provides a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen and carbon-fluorine framework of a molecule.
The ¹H NMR spectrum of 4-Amino-2,3,5,6-tetrafluorobenzonitrile is expected to be relatively simple. The primary feature would be a broad singlet corresponding to the two protons of the amino group (-NH₂). The chemical shift of these protons can be influenced by solvent, concentration, and temperature due to hydrogen bonding. The absence of other protons on the aromatic ring simplifies the spectrum, leaving the amino protons as the sole indicator in the ¹H NMR analysis.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Broad singlet | 1 | 2H | -NH₂ |
Note: Actual chemical shift values can vary based on experimental conditions.
The ¹⁹F NMR spectrum is crucial for characterizing fluorinated organic compounds. For this compound, the four fluorine atoms are in two different chemical environments due to their positions relative to the amino and cyano groups. This would result in two distinct signals. The fluorine atoms at positions 2 and 6 are equivalent, as are the fluorine atoms at positions 3 and 5. These two groups of fluorine atoms would likely appear as two multiplets due to coupling with each other. A reference spectrum for this compound is noted in the PubChem database, acquired on a Varian A56/60A instrument. nih.gov
Table 2: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Multiplet | 1 | F-2, F-6 |
| Multiplet | 1 | F-3, F-5 |
Note: Specific chemical shifts and coupling constants require experimental data.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbon atom of the nitrile group (-C≡N) will appear in a characteristic downfield region. The six aromatic carbons will each produce a signal, with their chemical shifts influenced by the attached fluorine and amino groups. The carbons bonded to fluorine will exhibit splitting (C-F coupling).
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~117 | -C≡N |
| Aromatic Region | C-1 |
| Aromatic Region (split by F) | C-2 |
| Aromatic Region (split by F) | C-3 |
| Aromatic Region | C-4 |
| Aromatic Region (split by F) | C-5 |
| Aromatic Region (split by F) | C-6 |
Note: Predicted values are estimations; experimental data is necessary for precise assignments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. An Attenuated Total Reflectance (ATR) IR spectrum of this compound is available in the PubChem database from a sample provided by Aldrich. nih.gov The key expected absorption bands would include the N-H stretching vibrations of the primary amine, the C≡N stretching of the nitrile group, and C-F stretching vibrations.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3300 | N-H stretch | Primary Amine (-NH₂) |
| 2240-2220 | C≡N stretch | Nitrile (-CN) |
| 1650-1550 | N-H bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1400-1000 | C-F stretch | Aryl Fluoride (B91410) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio corresponding to its molecular weight (190.10 g/mol ). Fragmentation may occur through the loss of the cyano group (-CN), the amino group (-NH₂), or fluorine atoms.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 190 | Molecular Ion [C₇H₂F₄N₂]⁺ |
| 171 | [M - F]⁺ |
| 164 | [M - CN]⁺ |
| 174 | [M - NH₂]⁺ |
Note: Fragmentation patterns are predictive and require experimental verification.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound in the solid state. As of the latest search, a specific crystal structure for this compound has not been found in the Cambridge Crystallographic Data Centre (CCDC) or other publicly available databases. Such a study would be invaluable for understanding the solid-state packing and non-covalent interactions, such as hydrogen bonding and π-π stacking, which are influenced by the electron-donating amino group and the electron-withdrawing fluorine and nitrile substituents.
Crystal System and Space Group Analysis
Information regarding the crystal system (e.g., monoclinic, orthorhombic) and the specific space group for this compound is not available in published literature. This data, including unit cell parameters (a, b, c, α, β, γ) and the number of molecules in the asymmetric unit (Z), is essential for a complete crystallographic description and remains undetermined.
Conformational Analysis and Dihedral Angles
A definitive conformational analysis, including key dihedral angles that describe the orientation of the amino (-NH₂) and cyano (-CN) groups relative to the tetrafluorophenyl ring, cannot be conducted without atomic coordinate data from a crystal structure determination. While related structures sometimes exhibit planar or near-planar geometries, the specific degree of planarity and any twist induced by the fluorine substituents in this compound is unknown.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound, which would describe how individual molecules are arranged in the solid state, has not been reported. A detailed analysis of intermolecular forces, such as hydrogen bonding (e.g., N-H···N), halogen bonding, or π-π stacking interactions, including their specific distances and angles, is contingent upon access to its solved crystal structure. In analogous compounds, hydrogen bonds between the amino group hydrogens and the nitrogen atom of the cyano group are a common feature that dictates the supramolecular assembly. goettingen-research-online.deresearchgate.net
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures in molecules. analis.com.my This method is used to investigate the electron density of a system to determine its energy, which in turn allows for the calculation of various molecular properties. For 4-Amino-2,3,5,6-tetrafluorobenzonitrile, DFT calculations would be instrumental in elucidating its fundamental chemical nature.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule is defined by the arrangement of its electrons in various orbitals. A key aspect of this is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical DFT Parameters for Frontier Molecular Orbitals This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.7 |
Reaction Kinetics and Mechanisms Modeling
DFT calculations are highly effective for modeling the kinetics and mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways, determine activation energies, and predict reaction rates. For this compound, this could involve modeling its participation in reactions such as nucleophilic aromatic substitution or reactions involving the nitrile group. Such models provide deep insights into how the molecule behaves and transforms in a chemical environment. At present, specific DFT studies modeling the reaction kinetics of this compound are not available in the published literature.
Transition State Analysis
A crucial element of reaction mechanism modeling is the identification and analysis of the transition state—the highest energy point along a reaction coordinate. The structure and energy of the transition state determine the activation energy barrier of a reaction. DFT is used to calculate the geometry and vibrational frequencies of these transient structures, confirming them as true transition states (characterized by a single imaginary frequency). While this analysis would be vital for understanding the reactivity of this compound, no specific transition state analyses for reactions involving this molecule were found in a review of scientific databases.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal information about the conformational dynamics and thermodynamic properties of a molecule in various environments.
Conformational Preferences in Solution Phase
Molecules can often adopt multiple spatial arrangements, or conformations. MD simulations can explore the potential energy landscape to identify the most stable conformations of this compound in a solution. This would involve simulating the molecule in a box of solvent molecules and observing its structural changes over time. Such studies would clarify how intramolecular forces and interactions with the solvent dictate the molecule's preferred shape, which can be critical for its biological activity or material properties. Detailed studies on the conformational preferences of this specific compound in solution have not been identified in the available literature.
Solvent Effects on Molecular Behavior
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive search of scientific databases and scholarly articles has revealed a notable absence of detailed computational studies focusing specifically on the quantum chemical descriptors and structure-reactivity relationships of this compound. While this fluorinated aromatic amine is commercially available and utilized in various synthetic applications, a dedicated theoretical investigation into its electronic structure and reactivity parameters does not appear to be publicly available in published research.
Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides invaluable insights into the behavior of molecules. Key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Mulliken charge distribution, and molecular electrostatic potential maps are instrumental in predicting a compound's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. The HOMO-LUMO energy gap, for instance, is a critical indicator of a molecule's kinetic stability and chemical hardness.
For a molecule like this compound, a computational study would be particularly insightful. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile (-CN) and tetrafluoro-substituted phenyl ring significantly influences its electronic properties. Theoretical calculations could precisely quantify these effects, offering a deeper understanding of its chemical behavior.
While general principles of physical organic chemistry allow for qualitative predictions about the reactivity of this compound, the specific quantitative data that would be presented in detailed tables from a computational study—such as precise HOMO/LUMO energy levels (in eV), atomic charges, and dipole moments—are not available in the reviewed literature. Such data is generated through specific, resource-intensive computational experiments that, for this particular compound, have not been published.
Therefore, a detailed article with specific data tables on the quantum chemical descriptors and structure-reactivity relationships for this compound cannot be generated at this time without a primary scientific source.
Derivatization and Functionalization Strategies for Advanced Materials and Chemical Building Blocks
Synthetic Utility as a Building Block in Organic Synthesis
The unique combination of functional groups and the highly fluorinated aromatic core makes 4-amino-2,3,5,6-tetrafluorobenzonitrile a significant intermediate in the synthesis of complex molecules, particularly fluorinated heterocycles and other advanced intermediates for the pharmaceutical and agrochemical industries. ontosight.aicymitquimica.com The electron-withdrawing nature of the four fluorine atoms and the nitrile group facilitates nucleophilic aromatic substitution (SNAr) reactions, while the amino and nitrile groups offer sites for cyclization and other transformations. cymitquimica.comnih.gov
The bifunctional nature of this compound allows it to be a key component in the construction of complex heterocyclic frameworks. The nitrile (-C≡N) and amino (-NH2) groups can participate in various cycloaddition and condensation reactions to form fused ring systems. cymitquimica.com
A notable strategy involves the use of related polyfluorinated benzonitriles in tandem SNAr-cyclocondensation reactions to produce novel fluorinated heterocycles. For instance, a general approach for synthesizing fluorinated 3-aminobenzofurans utilizes 4-substituted-2,3,5,6-tetrafluorobenzonitriles as starting materials. nih.gov In this methodology, the tetrafluorobenzonitrile core is first functionalized at the 4-position by reacting pentafluorobenzonitrile (B1630612) with a nucleophile (such as an amine or an alcohol). This product is then reacted with an α-hydroxycarbonyl compound, which acts as a bis-nucleophilic reagent. The reaction proceeds via an initial SNAr reaction where the alkoxide displaces the fluorine atom at the C-2 position, followed by an intramolecular cyclization involving the ketone and the nitrile group, ultimately forming the 3-aminobenzofuran ring system. nih.gov This demonstrates how the tetrafluorobenzonitrile scaffold serves as a foundational element for building complex, fluorinated heterocyclic structures.
The reactivity of the C-F bonds on the aromatic ring of this compound allows for its use in preparing a wide array of advanced fluorinated intermediates through nucleophilic aromatic substitution (SNAr). nih.gov By reacting the parent compound, pentafluorobenzonitrile, with various nucleophiles, a library of 4-substituted tetrafluorobenzonitriles can be generated, which are valuable intermediates in their own right. nih.gov
Research has demonstrated the synthesis of several such intermediates, which are precursors for more complex molecules like the benzofurans mentioned previously. The reaction conditions and resulting intermediates are summarized in the table below. nih.gov
| Nucleophile | Reagent/Solvent | Resulting 4-Substituted Intermediate |
| Morpholine (B109124) | K2CO3 / Acetonitrile | 4-Morpholino-2,3,5,6-tetrafluorobenzonitrile |
| Cyclopropylamine (B47189) | Et3N / Acetonitrile | 4-(Cyclopropylamino)-2,3,5,6-tetrafluorobenzonitrile |
| Cyclopentylamine | Et3N / Acetonitrile | 4-(Cyclopentylamino)-2,3,5,6-tetrafluorobenzonitrile |
| 4-Bromophenol | K2CO3 / Acetonitrile | 4-(4-Bromophenoxy)-2,3,5,6-tetrafluorobenzonitrile |
These reactions showcase the controlled, stepwise functionalization of the polyfluorinated ring, enabling the introduction of diverse chemical functionalities. The resulting intermediates, bearing amine or ether linkages, can be used in subsequent synthetic steps for the development of novel pharmaceutical and agrochemical agents. ontosight.aicymitquimica.comnih.gov
Derivatization for Analytical Applications
In analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial step to improve the volatility, thermal stability, and detectability of analytes containing polar functional groups like amines. jfda-online.comiu.eduresearchgate.net Fluorinated reagents are often favored for this purpose as they can significantly enhance detection sensitivity. jfda-online.com
While specific studies detailing the use of this compound as a standard derivatizing agent are not widely documented, the principles of analytical derivatization suggest its potential utility. Reagents like pentafluorobenzoyl chloride are commonly used to derivatize primary and secondary amines for trace analysis. nih.gov The reaction involves the acylation of the amine, which masks the polar N-H bond, reduces peak tailing in GC, and introduces a polyfluorinated moiety that is highly responsive to electron capture detection (ECD) and yields characteristic mass spectral fragmentation patterns. jfda-online.comresearchgate.net
Theoretically, a modified form of this compound, for example, by converting the nitrile to a carboxylic acid chloride, could create a reagent analogous to pentafluorobenzoyl chloride. Such a reagent would impart a high degree of fluorination to the analyte molecule, potentially enabling highly sensitive detection in trace analysis applications.
The functionalization of amines is a key transformation in organic synthesis and analytical chemistry. Polyfluoroarenes are effective reagents for the functionalization of amines via nucleophilic aromatic substitution (SNAr). nih.gov In this context, the tetrafluorobenzonitrile core can act as a scaffold to "functionalize" a primary or secondary amine by attaching the fluorinated aromatic ring to it.
This process is exemplified by the synthesis of N-substituted 4-aminotetrafluorobenzonitriles. nih.gov When a primary amine like cyclopropylamine or a secondary amine such as morpholine is reacted with a perfluorinated benzonitrile (B105546), one of the fluorine atoms on the ring is displaced by the amine. nih.gov This reaction effectively attaches the bulky, electron-withdrawing 4-cyano-2,3,5,6-tetrafluorophenyl group to the nitrogen atom of the original amine. This type of functionalization can dramatically alter the chemical properties of the parent amine, including its acidity, lipophilicity, and further reactivity, making it a useful strategy in medicinal chemistry and materials science. nih.gov
Applications in Materials Science Research
This compound is a compound of significant interest in materials science. ontosight.ai Its molecular architecture, which combines a rigid, planar aromatic core with a strong electron-donating group (amino) and a strong electron-withdrawing group (nitrile), results in a large molecular dipole moment. This "push-pull" electronic structure is a key feature for designing advanced materials with specific optical and electronic properties. ontosight.ai
The compound serves as a building block for organic semiconductors and other optoelectronic materials. ontosight.ai Its derivatives are also explored for their potential in creating materials with nonlinear optical (NLO) properties, which are crucial for applications in optical data storage and signal processing. ontosight.ainih.gov Furthermore, the fluorinated nature of the molecule imparts high thermal stability and chemical resistance, making it a candidate for the synthesis of high-performance fluorinated polymers. chemimpex.com
The structural characteristics of this compound are also highly suitable for the design of liquid crystals. colorado.edu Liquid crystal molecules typically possess a rigid core and exhibit anisotropy; the planar, polar structure of this compound makes it an excellent candidate for incorporation into such materials, which are fundamental to display technologies. nih.gov
Synthesis of Novel Polymeric Materials
This compound serves as a functional monomer in the synthesis of high-performance polymers. The presence of the primary amine group allows it to participate in polymerization reactions, such as polycondensation, to form materials like polyimides and polyamides. The incorporation of the heavily fluorinated benzonitrile moiety into a polymer backbone imparts a unique combination of properties.
Research findings indicate that polymers derived from this monomer exhibit:
High Thermal Stability: The strong carbon-fluorine bonds and the stability of the aromatic structure contribute to excellent resistance to thermal degradation. ontosight.ai
Chemical Resistance: The fluorine atoms create a protective shield around the polymer chain, making it less susceptible to chemical attack.
Low Dielectric Constant: The high electronegativity of fluorine can reduce the polarizability of the polymer, a desirable characteristic for materials used in microelectronics as insulators.
Hydrophobicity: The fluorinated surfaces tend to repel water, which is advantageous for applications requiring moisture resistance.
The nitrile group can also be a site for post-polymerization modification, allowing for the cross-linking of polymer chains or the introduction of other functional groups to further tune the material's properties.
Table 1: Potential Properties of Polymers Incorporating this compound
| Polymer Type | Key Monomer Functional Group | Anticipated Polymer Properties | Potential Applications |
|---|---|---|---|
| Polyimides | Amino (-NH2) | Exceptional thermal stability, high mechanical strength, chemical resistance | Aerospace components, flexible electronics, high-temperature insulation |
| Polyamides | Amino (-NH2) | Good thermal and mechanical properties, low friction | Specialty fibers, engineering plastics |
| Modified Polymers | Nitrile (-CN) | Cross-linking capabilities, sites for grafting other molecules | Functional membranes, specialty resins |
Development of Organic Electronic Components
In the field of materials science, this compound is explored as a building block for organic electronic components. ontosight.ai The molecule's electronic structure, characterized by an electron-donating amino group and a strongly electron-withdrawing tetrafluorinated ring, makes it a candidate for creating materials with specific charge-transport properties. ontosight.ai
This "push-pull" electronic characteristic is highly sought after in the design of:
Organic Semiconductors: When integrated into larger conjugated systems, this scaffold can help tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for efficient charge injection and transport in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ontosight.ai
Optoelectronic Materials: The unique optical properties imparted by the fluorinated structure can be harnessed for applications in nonlinear optical materials and fluorescent probes. ontosight.ai Research into conjugated polymers has shown that side chain modifications significantly impact film morphology and charge mobility, which are crucial for the performance of organic transistors. nih.gov
The derivatization of the amino or nitrile groups allows for the systematic modification of the electronic properties of the resulting materials, enabling researchers to fine-tune performance for specific electronic applications.
Exploration in Medicinal Chemistry Scaffolds
The this compound framework is a valuable scaffold in medicinal chemistry. A scaffold is a core molecular structure upon which various functional groups can be attached to create a library of new compounds for biological screening. The fluorinated benzonitrile core offers a rigid and predictable geometry for presenting appended chemical groups to biological targets like enzymes or receptors.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. semanticscholar.orgresearchgate.net Fluorine atoms can improve:
Metabolic Stability: The strength of the C-F bond can block sites on a molecule that are susceptible to metabolic degradation by enzymes, thereby increasing the drug's half-life.
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with protein binding pockets.
Lipophilicity: Fluorine substitution can increase a molecule's solubility in lipids, which can affect its ability to cross cell membranes.
The amino and nitrile groups on the scaffold serve as versatile chemical handles for synthesizing a diverse range of derivatives. cymitquimica.com
Synthesis of Fluorinated Analogues with Biological Relevance
The synthesis of novel fluorinated analogues from this compound is a key strategy for discovering new biologically active compounds. researchgate.net The strategic introduction of fluorine is known to profoundly alter the biological functions of a molecule. researchgate.net Chemists can leverage the existing functional groups to build more complex molecules.
Synthetic transformations can include:
Modification of the Amino Group: The amino group can be acylated, alkylated, or used to form heterocyclic rings, such as pyrimidinones (B12756618) or oxazinones. researchgate.net
Conversion of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cycloaddition reactions to form different heterocyclic systems.
These synthetic strategies allow for the creation of new chemical entities that retain the beneficial properties of the fluorinated core while introducing new functionalities to interact with biological targets. For example, the synthesis of fluorinated amino acid derivatives is a rapidly growing area of research for creating novel peptides and other biologically active molecules. nih.govnih.gov Studies have demonstrated that such fluorinated analogues can exhibit significant antibacterial or antiproliferative activity. nih.gov
Table 2: Synthetic Strategies and Potential Biological Relevance
| Functional Group Modified | Reaction Type | Resulting Structure | Potential Biological Relevance |
|---|---|---|---|
| Amino (-NH2) | Acylation | Amide derivatives | Modulation of binding to protein targets |
| Amino (-NH2) | Cyclization | Fused heterocyclic systems | Kinase inhibitors, antimicrobial agents nih.gov |
| Nitrile (-CN) | Hydrolysis | Carboxylic acid derivatives | Creation of analogues of bioactive acids epa.gov |
| Nitrile (-CN) | Cycloaddition | Tetrazole or triazole rings | Metabolically stable bioisosteres for carboxylic acids |
Late-Stage Functionalization Approaches for Biological Activity Modulation
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications to a complex, often already biologically active, molecule in the final steps of its synthesis. nih.gov This approach allows chemists to quickly generate a variety of analogues from a common advanced intermediate, enabling the fine-tuning of biological activity and other pharmacological properties. nih.gov
For a scaffold like this compound embedded within a larger lead compound, LSF could be employed to modulate its activity. While the polyfluorinated ring is generally considered stable, modern catalytic methods could potentially enable C-H or C-F activation to introduce new substituents. However, a more common LSF approach would target the functional handles.
If a lead compound containing this scaffold shows promising but suboptimal activity, LSF could be applied:
At the Amino Group: A library of amides or sulfonamides could be rapidly synthesized from a late-stage intermediate containing the free amine to probe interactions with a specific region of a biological target.
To Modify the Aromatic Ring: While challenging, advanced cross-coupling reactions could potentially be used to displace one of the fluorine atoms with another group, drastically altering the electronic properties and steric profile of the molecule.
The primary advantage of LSF is its efficiency in exploring the structure-activity relationship (SAR) of a drug candidate without having to re-synthesize each analogue from the very beginning. This approach accelerates the process of optimizing a lead compound into a potential drug. nih.gov
Future Research Directions and Emerging Applications
Exploration of Sustainable Synthetic Methodologies
Traditional synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile often involves the nucleophilic aromatic substitution of a fluorine atom on a tetrafluorobenzonitrile precursor with ammonia (B1221849) or an amine, sometimes requiring catalysts and specific solvent conditions. ontosight.ai Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes in line with the principles of green chemistry.
Key areas for future investigation include:
Advanced Catalysis: Research into novel catalytic systems can lead to milder reaction conditions, reduced energy consumption, and higher yields. The exploration of organocatalysts and magnetically recyclable bionanocatalysts, which have proven effective in other multi-component reactions for synthesizing nitrogen-containing heterocycles, presents a promising avenue. rsc.orgmdpi.com
Green Solvents: Shifting from conventional organic solvents to greener alternatives like water, ethanol (B145695), or supercritical fluids could significantly reduce the environmental impact of the synthesis process. google.com
Atom Economy: The development of one-pot or multi-component reactions (MCRs) that incorporate the core structure of this compound into more complex molecules in a single step would maximize atom economy and minimize waste generation. researchgate.net A patent for the related compound 4-amino-2-trifluoromethyl benzonitrile (B105546) highlights a process with a high total yield (73-75%), minimal harmful discharge, and use of readily available materials, setting a benchmark for future sustainable methodologies. google.com
| Sustainable Approach | Research Objective | Potential Benefits |
|---|---|---|
| Novel Catalysis | Develop recyclable and highly efficient catalysts (e.g., organocatalysts, nanocatalysts). | Lower energy use, milder conditions, reduced catalyst waste. |
| Green Solvents | Replace hazardous organic solvents with water, ethanol, or ionic liquids. | Reduced environmental pollution and improved process safety. |
| Process Intensification | Design one-pot syntheses and multi-component reactions. | Higher atom economy, fewer purification steps, less waste. |
Investigation of Novel Reactivity Patterns
The unique electronic nature of this compound, with its electron-donating amino group and electron-withdrawing nitrile and fluorine substituents, creates a platform for exploring novel chemical reactions. cymitquimica.com The amino group provides a site for nucleophilic attack, while the nitrile group can participate in additions and cycloadditions. cymitquimica.com
Future research should focus on:
Cycloaddition Reactions: The nitrile group is a candidate for [3+2] cycloaddition reactions to form five-membered heterocyclic rings, such as 1,2,4-triazoles. nih.gov Investigating its reactivity with various 1,3-dipoles could yield novel heterocyclic structures with potential biological activity.
Annulation Strategies: The compound can serve as a building block in transition-metal-free annulation reactions. Studies on related aminobenzonitriles have shown their ability to react with ynones to construct polysubstituted 4-aminoquinolines through an aza-Michael addition followed by intramolecular cyclization. cardiff.ac.uk Applying similar strategies to this tetrafluorinated analogue could produce highly functionalized and potentially bioactive quinoline (B57606) derivatives.
Multicomponent Reactions (MCRs): Its participation in MCRs could lead to the efficient synthesis of complex molecular architectures. The reaction of pentafluorobenzonitrile (B1630612) with carbon disulfide and amines to form dithiocarbamates demonstrates the potential for fluorinated benzonitriles in such reactions. researchgate.net
Development of High-Performance Fluorinated Materials
The presence of multiple carbon-fluorine bonds suggests that this compound is an excellent candidate as a monomer or building block for high-performance fluorinated materials. wikipedia.org Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. wikipedia.orgpageplace.denih.gov
Emerging applications in materials science include:
Advanced Fluoropolymers: The bifunctional nature of the molecule (amino and nitrile groups) allows for its incorporation into various polymer backbones, such as fluorinated polyamides, polyimides, or poly(arylene ether)s. These materials are expected to exhibit superior thermal stability, low dielectric constants, and high resistance to chemical degradation, making them suitable for applications in the aerospace, automotive, and electronics industries. pageplace.de
Optoelectronic Materials: The push-pull electronic structure (electron-donating amino group and electron-withdrawing core) makes it a promising component for organic electronic materials. ontosight.ai It could be used to synthesize organic semiconductors or nonlinear optical materials. ontosight.ai
Specialty Coatings and Membranes: Polymers derived from this compound could be used to create hydrophobic and oleophobic coatings, or as components in advanced membranes for separations, leveraging the inherent properties of fluorinated polymers. researchgate.net
| Material Class | Key Monomer Functionality | Potential High-Performance Properties | Emerging Applications |
|---|---|---|---|
| Fluorinated Polyimides/Polyamides | Amino group for polymerization | Exceptional thermal stability, chemical inertness, low dielectric constant | Aerospace components, electronics packaging, flexible circuits |
| Organic Semiconductors | Push-pull electronic structure | Tunable bandgap, charge transport properties | Organic light-emitting diodes (OLEDs), field-effect transistors (OFETs) |
| Nonlinear Optical (NLO) Materials | High molecular hyperpolarizability | Frequency conversion, optical switching | Telecommunications, optical data processing |
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational modeling is a key future research direction.
Prospective computational studies include:
Density Functional Theory (DFT): DFT calculations can be employed to predict molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), vibrational spectra, and reactivity indices. analis.com.myresearchgate.netdntb.gov.ua Such studies can elucidate reaction mechanisms and predict the non-linear optical (NLO) properties of materials derived from this compound. researchgate.net
Machine Learning and AI: The growing field of machine learning can be applied to predict the properties of novel compounds and materials. For instance, AI models like F-CPI have been developed to predict how fluorine substitution impacts the bioactivity of a compound against protein targets. acs.orgnih.gov Similar models could be trained to predict the toxicity, solubility, or material properties of derivatives of this compound, accelerating the design and discovery process. acs.org Machine learning has also been used to predict defluorination pathways and environmental fate of polyfluoroalkyl substances (PFAS), which could be adapted to understand the stability and degradation of materials based on this molecule. chemrxiv.org
| Modeling Technique | Predicted Properties / Application | Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral analysis, NLO properties. | Guides synthetic targets and explains experimental observations. |
| Machine Learning (ML) / AI | Bioactivity, toxicity, material properties (e.g., stability, solubility). | Accelerates discovery by enabling high-throughput virtual screening. |
| Molecular Docking | Binding affinity and mode with biological targets (e.g., enzymes). | Prioritizes compounds for synthesis in drug discovery programs. |
Integration into Interdisciplinary Research Areas
The unique properties of this compound make it a valuable tool for research at the interface of chemistry, biology, and materials science.
Key interdisciplinary directions are:
Medicinal Chemistry and Drug Discovery: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. acs.org The tetrafluorobenzonitrile scaffold is found in some biologically active compounds, suggesting that this molecule could serve as a crucial intermediate for novel pharmaceuticals or agrochemicals. ontosight.aicymitquimica.com Its structure can be a starting point for developing inhibitors for enzymes or ligands for receptors.
Chemical Biology: The compound's structure could be incorporated into fluorescent probes or labels for studying biological systems. ontosight.ai The nitrile group can be a handle for bioconjugation, while the fluorinated aromatic ring can modulate the electronic properties of a fluorophore.
Organic Electronics: As mentioned, its potential as a building block for organic semiconductors places it at the intersection of synthetic chemistry and materials science. ontosight.ai Future work will involve synthesizing and characterizing the electronic and photophysical properties of oligomers and polymers containing this moiety for use in devices like OLEDs and solar cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
